molecular formula C12H15NO B3828938 N-[2-(1-methylcyclopropyl)phenyl]acetamide CAS No. 210297-38-4

N-[2-(1-methylcyclopropyl)phenyl]acetamide

Cat. No. B3828938
CAS RN: 210297-38-4
M. Wt: 189.25 g/mol
InChI Key: ADSQGJFUYOSSMT-UHFFFAOYSA-N
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Description

N-[2-(1-methylcyclopropyl)phenyl]acetamide, also known as N-(1-methylcyclopropyl)-2-(2-phenylethyl)acetamide or U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has been used in scientific research to study the mechanisms of opioid receptors and their effects on the body.

Mechanism of Action

N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide acts as an agonist for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has moderate affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions. The activation of these receptors by N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide leads to the release of neurotransmitters such as dopamine, which produces a feeling of euphoria and pain relief.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide include pain relief, sedation, and respiratory depression. It has also been shown to produce tolerance and dependence in animal studies, which has led to concerns about its potential for abuse.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide in lab experiments is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying the mechanisms of opioid receptors. However, its potential for abuse and the risk of respiratory depression limit its use in animal studies.

Future Directions

Future research on N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide could focus on its potential as a therapeutic agent for pain management and addiction treatment. Studies could also investigate its effects on other opioid receptors and neurotransmitter systems. Additionally, research could explore the development of safer and more effective opioid medications based on the structure of N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide.

Scientific Research Applications

N-[2-(1-methylcyclopropyl)phenyl]acetamide[2-(1-methylcyclopropyl)phenyl]acetamide has been used in scientific research to study the mechanisms of opioid receptors and their effects on the body. It has been shown to have high affinity for the mu-opioid receptor and moderate affinity for the delta-opioid receptor. This has led to its use in studies on pain management, addiction, and tolerance to opioids.

properties

IUPAC Name

N-[2-(1-methylcyclopropyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(14)13-11-6-4-3-5-10(11)12(2)7-8-12/h3-6H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSQGJFUYOSSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391899
Record name N-[2-(1-Methylcyclopropyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-Methylcyclopropyl)phenyl]acetamide

CAS RN

210297-38-4
Record name N-[2-(1-Methylcyclopropyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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